

Electrochemical Applications of Chromium(III) Carbonate: From Precursor to Plating Solutions

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Compound of Interest

Compound Name: Chromium(3+),carbonate

Cat. No.: B1496125

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Application Note

Chromium(III) carbonate ($\text{Cr}_2(\text{CO}_3)_3$) is a light blue solid that serves a critical, though indirect, role in modern electrochemistry. While direct applications of chromium(III) carbonate as an active electrode material in energy storage or catalysis are not prominently documented in scientific literature, its primary electrochemical application lies in its use as a highly soluble and stable precursor for the preparation of trivalent chromium electroplating baths. This application is of significant industrial importance as it provides a safer, less toxic alternative to traditional hexavalent chromium plating processes.

Trivalent chromium plating offers numerous advantages, including lower toxicity, reduced environmental impact, and higher current efficiency. Chromium(III) carbonate is favored as a starting material for these baths because it readily dissolves in acidic solutions to form the active chromium(III) species required for electrodeposition, without introducing undesirable anions that can accumulate in the plating bath and negatively affect the quality of the chromium coating.

Beyond its role in electroplating, the broader field of chromium electrochemistry is an active area of research. Other chromium(III) compounds, notably chromium(III) oxide (Cr_2O_3), have been investigated for their potential in energy storage applications such as lithium-ion batteries and supercapacitors, showcasing the versatility of chromium in its +3 oxidation state.

I. Synthesis of Chromium(III) Carbonate

A common method for synthesizing chromium(III) carbonate with high solubility for plating applications involves the controlled precipitation from an aqueous solution containing trivalent chromium and a carbonate source.

Experimental Protocol: Synthesis of Soluble Chromium(III) Carbonate

This protocol is adapted from patent literature describing the production of chromium(III) carbonate suitable for electroplating bath preparation.

1. Materials and Reagents:

- Aqueous solution of a trivalent chromium salt (e.g., chromium(III) chloride, chromium(III) sulfate)
- Aqueous solution of a carbonate (e.g., sodium carbonate, potassium carbonate)
- Deionized water
- pH meter
- Reaction vessel with stirring capability
- Filtration apparatus
- Drying oven

2. Procedure:

- Prepare separate aqueous solutions of the trivalent chromium salt and the carbonate.
- In a reaction vessel, add an aqueous medium (deionized water).
- Simultaneously add the aqueous carbonate solution and the trivalent chromium solution to the reaction vessel while maintaining vigorous stirring (e.g., 100 to 500 rpm).
- Monitor and control the pH of the reaction mixture to be within the range of 6 to 12, with a more preferable range of 7 to 8.

- Maintain the temperature of the reaction liquid above 0°C and below 50°C.
- Continue the reaction until the precipitation of light blue chromium(III) carbonate is complete.
- Filter the resulting precipitate using a suitable filtration apparatus.
- Wash the filtered chromium(III) carbonate with deionized water to remove any unreacted salts.
- Dry the purified chromium(III) carbonate in an oven at a moderate temperature.

Expected Product Characteristics: The resulting chromium(III) carbonate should be a light blue solid. A key quality metric is its solubility in acidic solutions; for example, 1 gram of Cr equivalent should completely dissolve in 1 liter of an aqueous hydrochloric acid solution with a pH of 0.2 at 25°C within 30 minutes.

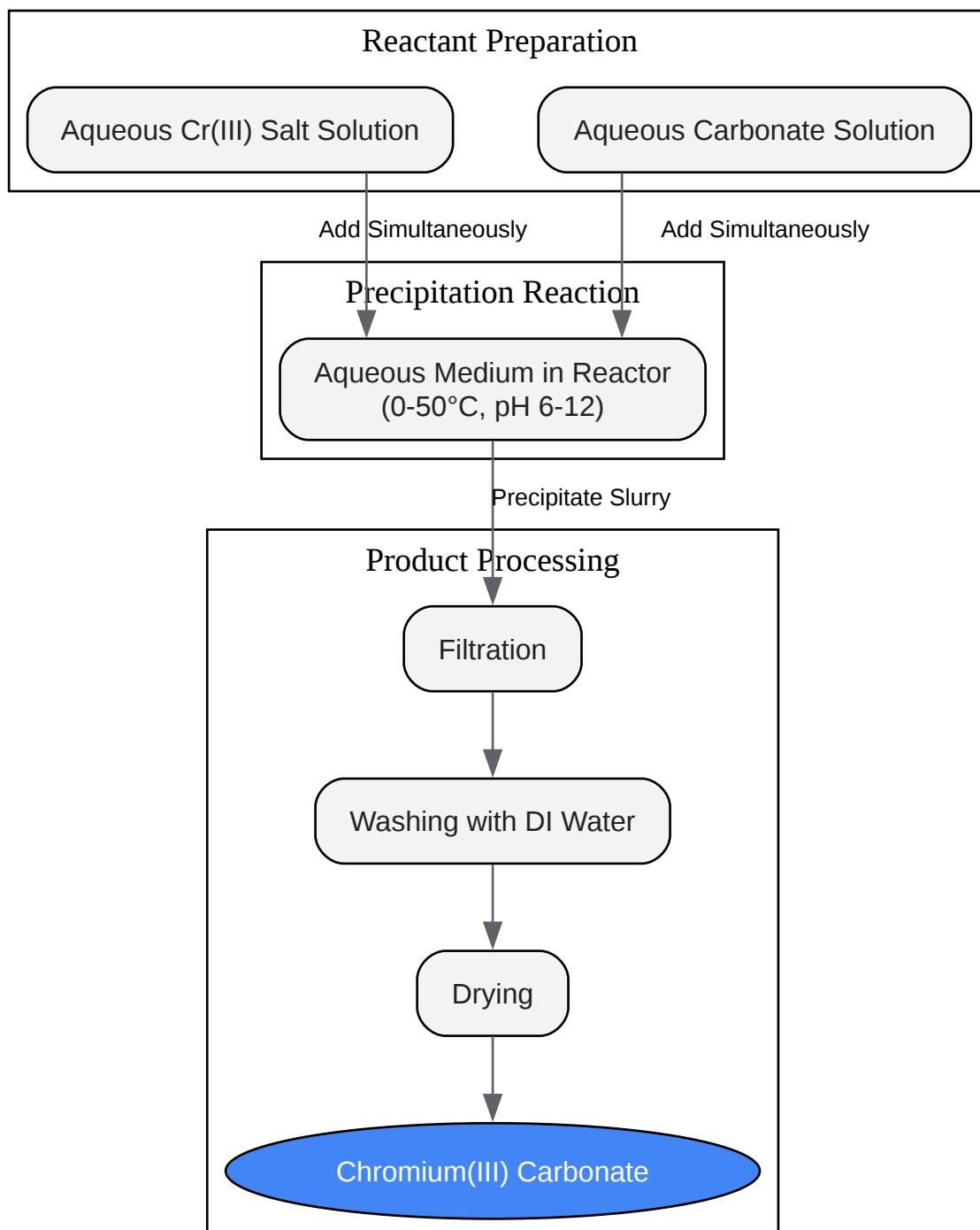
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Fig. 1: Workflow for the synthesis of chromium(III) carbonate.

II. Application in Trivalent Chromium Electroplating

The primary electrochemical application of the synthesized chromium(III) carbonate is in the formulation of trivalent chromium plating baths.

Experimental Protocol: Preparation of a Trivalent Chromium Electroplating Bath

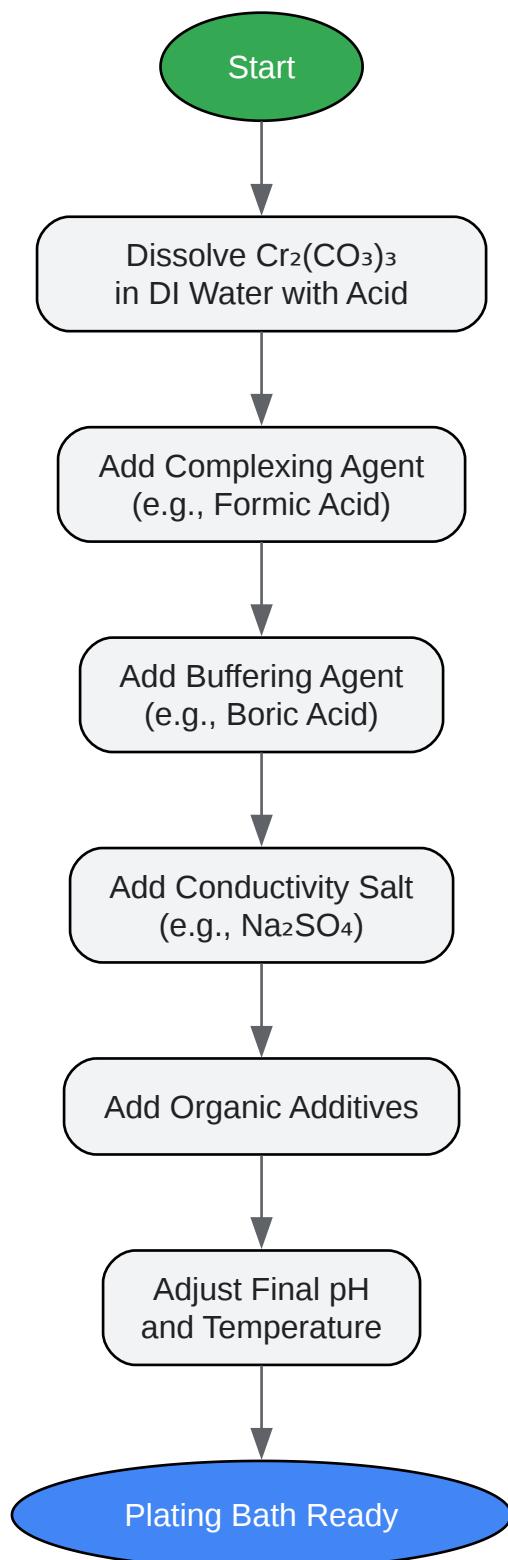
1. Materials and Reagents:

- Synthesized chromium(III) carbonate
- Deionized water
- Complexing agent (e.g., formic acid)
- Buffering agent (e.g., boric acid)
- Conductivity salt (e.g., sodium sulfate)
- Wetting agent/additive (e.g., polyethylene glycol)
- Acids for pH adjustment (e.g., sulfuric acid)
- Plating tank
- Anodes (e.g., graphite or dimensionally stable anodes)
- Cathode (substrate to be plated)
- DC power supply

2. Procedure:

- Fill the plating tank with a calculated volume of deionized water.
- Slowly add the required amount of chromium(III) carbonate to the water while stirring.
- Add an acid (e.g., sulfuric acid) to dissolve the chromium(III) carbonate and adjust the pH to the desired acidic range. The carbonate will react to form soluble chromium(III) ions, water, and carbon dioxide gas.

- Once the chromium(III) carbonate is fully dissolved, add the other bath constituents in order: the complexing agent, buffering agent, and conductivity salt. Ensure each component is fully dissolved before adding the next.
- Add any organic additives or wetting agents as required by the specific plating formulation.
- Adjust the final pH and temperature of the bath to the optimal operating conditions for the desired chromium deposit characteristics.
- The bath is now ready for electroplating.



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Fig. 2: Logical steps for preparing a trivalent chromium plating bath.

Electrochemical Mechanism of Trivalent Chromium Plating

The electrodeposition of chromium from a Cr(III) bath is a complex process. In aqueous solutions, Cr(III) ions exist as kinetically inert complexes, such as $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. The presence of complexing agents, like formic acid, is crucial as they form more easily reducible complexes, for instance $[\text{Cr}(\text{H}_2\text{O})_4\text{CHOO}]^{2+}$, which facilitates the deposition process. The reduction occurs in a stepwise manner, often involving a Cr(III) to Cr(II) intermediate step at the cathode surface before the final reduction to metallic chromium (Cr^0). A significant competing reaction is the hydrogen evolution reaction, which occurs due to the negative reduction potential of chromium.

III. Related Electrochemical Applications: Chromium(III) Oxide

While chromium(III) carbonate itself is not used as an active material, its oxide counterpart, chromium(III) oxide (Cr_2O_3), has shown promise in energy storage applications. These findings are presented here for a comprehensive overview of the electrochemical potential of chromium(III) compounds.

A. Chromium(III) Oxide in Lithium-Ion Batteries

Cr_2O_3 has been investigated as an anode material for lithium-ion batteries. It undergoes a conversion reaction with lithium, which can theoretically provide high specific capacities. However, it often suffers from poor electrical conductivity and large volume changes during cycling. To mitigate these issues, Cr_2O_3 is often composited with carbonaceous materials.

Material	Initial Discharge Capacity (mA h g ⁻¹)	Reversible Capacity (mA h g ⁻¹)	Current Density (mA g ⁻¹)	Cycle Number	Reference
Cr ₂ O ₃ /carbon nanosheet	1680	694 (returns to 0.1C)	100	-	
Pure Cr ₂ O ₃	-	71.2	100	150	
Cr ₂ O ₃ /carbon nanocomposite	-	465.5	100	150	

B. Chromium(III) Oxide in Supercapacitors

Cr₂O₃ has also been explored as an electrode material for supercapacitors due to its potential for pseudocapacitive behavior. Compositing with conductive materials like multi-walled carbon nanotubes (MWCNTs) is a common strategy to enhance its performance.

Material	Specific Capacitance (F g ⁻¹)	Current Density (A g ⁻¹)	Electrolyte	Cycle Stability	Reference
Cr ₂ O ₃ /MWCNTs	257	0.25	1 M KOH	88% after 3000 cycles	
Cr ₂ O ₃	130	1	-	Good	

These examples illustrate that while chromium(III) carbonate's role is primarily as a precursor, the broader class of chromium(III)

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